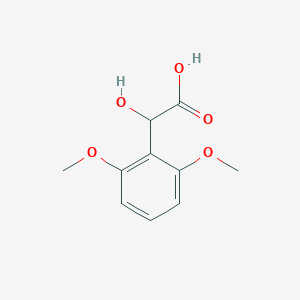
2-(2,6-Dimethoxyphenyl)-2-hydroxyacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Dimethoxyphenyl)-2-hydroxyacetic acid is an organic compound characterized by the presence of two methoxy groups attached to a phenyl ring and a hydroxyacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethoxyphenyl)-2-hydroxyacetic acid typically involves the reaction of 2,6-dimethoxybenzaldehyde with glyoxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The mixture is heated to promote the condensation reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and concentration of reactants to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(2,6-Dimethoxyphenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of 2,6-dimethoxybenzoic acid.
Reduction: Formation of 2-(2,6-dimethoxyphenyl)ethanol.
Substitution: Formation of halogenated derivatives, such as 2-(2,6-dimethoxyphenyl)-2-chloroacetic acid.
科学的研究の応用
2-(2,6-Dimethoxyphenyl)-2-hydroxyacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of 2-(2,6-Dimethoxyphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in various biochemical processes. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and gene expression.
類似化合物との比較
Similar Compounds
2,6-Dimethoxyphenylboronic acid: Shares the 2,6-dimethoxyphenyl moiety but differs in its functional group.
2,6-Dimethoxyphenol: Similar structure but lacks the hydroxyacetic acid moiety.
2-(2,6-Dimethoxyphenyl)ethanol: A reduced form of the compound with an alcohol functional group.
Uniqueness
2-(2,6-Dimethoxyphenyl)-2-hydroxyacetic acid is unique due to its combination of the 2,6-dimethoxyphenyl group and the hydroxyacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C10H12O5 |
|---|---|
分子量 |
212.20 g/mol |
IUPAC名 |
2-(2,6-dimethoxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H12O5/c1-14-6-4-3-5-7(15-2)8(6)9(11)10(12)13/h3-5,9,11H,1-2H3,(H,12,13) |
InChIキー |
CDDJISHJRVSFSF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC=C1)OC)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Bromo-6-chlorophenyl)methyl]piperazine](/img/structure/B13534031.png)
![2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylethan-1-amine](/img/structure/B13534042.png)

![[4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol](/img/structure/B13534056.png)

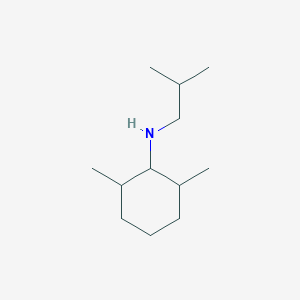

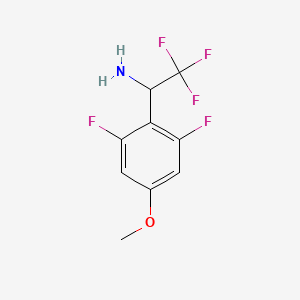
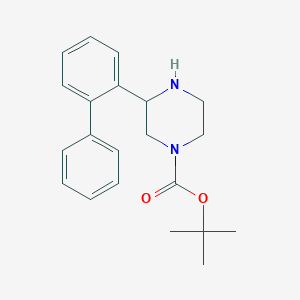
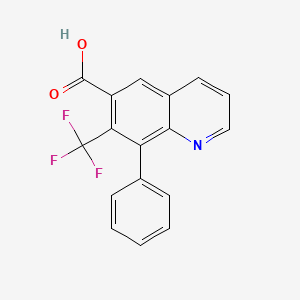
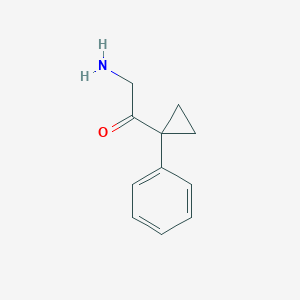

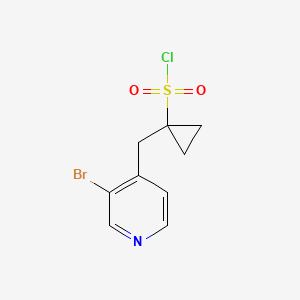
![2-[4-(Morpholin-4-yl)phenyl]-2-oxoacetic acid](/img/structure/B13534087.png)
